Cas no 327-20-8 (6-(Trifluoromethyl)-1H-indole-2-carboxylic acid)
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
- 1H-Indole-2-carboxylicacid, 6-(trifluoromethyl)-
- 6-(Trifluoromethyl)indole-2-carboxylic acid
- 6-(Trifluoromethyl)-2-indole carboxylic acid
- 6-Trifluormethyl-indol-2-carbonsaeure
- 6-Trifluoromethyl-1H-indole-2-carboxylic acid
- Z1562159099
- BB 0220675
- 327-20-8
- A5847
- AKOS005144159
- SB36610
- 6-(Trifluoromethyl)-1H-indole-2-carboxylicacid
- EN300-124641
- 6-(Trifluoromethyl)1H-indole-2-carboxylic acid
- 2-(4-Hydroxyphenylazo)benzoicacid
- A821386
- DTXSID50404175
- SCHEMBL3643672
- FT-0656539
- J-504699
- MFCD02664465
- 1H-Indole-2-carboxylic acid, 6-(trifluoromethyl)-
- AS-33209
- 6-(Trifluoromethyl)-2-indolecarboxylic acid
- CDWGDLKZKCYUFO-UHFFFAOYSA-N
- STK894022
- BBL021314
- ALBB-037052
- DTXCID20355029
-
- MDL: MFCD02664465
- Inchi: 1S/C10H6F3NO2/c11-10(12,13)6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16)
- InChI Key: CDWGDLKZKCYUFO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C=C(C(=O)O)NC=2C=1)(F)F
Computed Properties
- Exact Mass: 229.03500
- Monoisotopic Mass: 229.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 53.1A^2
Experimental Properties
- Density: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 163-164 ºC
- Boiling Point: 402.5±40.0 °C at 760 mmHg
- Flash Point: 197.2±27.3 °C
- Refractive Index: 1.597
- Solubility: Very slightly soluble (0.44 g/l) (25 º C),
- PSA: 53.09000
- LogP: 2.88490
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 207249-5g |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid |
327-20-8 | 5g |
$488.00 | 2023-09-09 | ||
| Matrix Scientific | 207249-10g |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid |
327-20-8 | 10g |
$738.00 | 2023-09-09 | ||
| Alichem | A199009253-1g |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 1g |
$182.00 | 2023-09-02 | |
| Alichem | A199009253-5g |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 5g |
$541.53 | 2023-09-02 | |
| Alichem | A199009253-10g |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 10g |
$820.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0810-1g |
6-Trifluoromethyl-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 1g |
1526.48CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0810-5g |
6-Trifluoromethyl-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 5g |
6105.91CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0810-25g |
6-Trifluoromethyl-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 25g |
25424.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0810-500mg |
6-Trifluoromethyl-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 500mg |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0810-250mg |
6-Trifluoromethyl-1H-indole-2-carboxylic acid |
327-20-8 | 95% | 250mg |
1017.65CNY | 2021-05-07 |
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Suppliers
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid Related Literature
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1. Sterols in marine invertebrates. Part 57. Stereostructure, synthesis, and acid-catalysed isomerization of hebesterol—a biosynthetically significant cyclopropyl-containing marine sterolJin-Ho Cho,Carl Djerassi J. Chem. Soc. Perkin Trans. 1 1987 1307
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2. Cationic, four-co-ordinate, bis(organotransition metal)bismuth(III) complexesClaire J. Carmalt,Louis J. Farrugia,Nicholas C. Norman J. Chem. Soc. Dalton Trans. 1996 455
Additional information on 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
6-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: A Comprehensive Overview
6-(Trifluoromethyl)-1H-indole-2-carboxylic acid, also known by its CAS number 327-20-8, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to an indole ring system. The indole moiety, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a common feature in many bioactive compounds. The presence of the trifluoromethyl group adds electronic and steric properties that enhance its potential for various applications.
Recent studies have highlighted the importance of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid in drug discovery efforts. Researchers have explored its role as a potential lead compound for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate specific biological pathways, such as kinase activity and receptor binding, makes it an attractive candidate for further investigation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain oncogenic kinases, suggesting its potential as an anti-cancer agent.
In addition to its pharmaceutical applications, 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid has also been investigated for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into light-emitting diodes (LEDs) and photovoltaic cells, where it has shown enhanced efficiency due to its ability to facilitate charge transport. A 2023 paper in Advanced Materials highlighted the compound's potential as a key component in next-generation organic semiconductors.
The synthesis of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the indole core. Various methods have been developed to introduce the trifluoromethyl group at the sixth position of the indole ring. One common approach involves nucleophilic substitution reactions using appropriate triflate or other electrophilic fluorinated reagents. The carboxylic acid functionality is often introduced via oxidation or direct synthesis from suitable precursors. Researchers have optimized these synthetic routes to improve yield and purity, making the compound more accessible for large-scale applications.
The pharmacokinetic properties of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid have also been extensively studied. Preclinical studies indicate that the compound exhibits favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. Furthermore, its metabolic stability and clearance pathways have been characterized using in vitro and in vivo models, providing valuable insights into its suitability for therapeutic applications.
Despite its promising properties, there are challenges associated with the development of 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid as a therapeutic agent. One major concern is its potential toxicity profile, which requires thorough evaluation before it can be considered for clinical trials. Additionally, while its electronic properties make it suitable for certain materials applications, further research is needed to address issues related to scalability and cost-effectiveness.
In conclusion, 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid (CAS No: 327-20-8) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in advancing both medical treatments and technological innovations.
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